molecular formula C13H20N2 B1468969 N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine CAS No. 1338980-27-0

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

Cat. No.: B1468969
CAS No.: 1338980-27-0
M. Wt: 204.31 g/mol
InChI Key: WUWSOFIEGIELJA-UHFFFAOYSA-N
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Description

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a synthetic amine compound of interest in medicinal chemistry and pharmacological research. It is built around a 2-phenethylamine core, a well-documented "privileged scaffold" prevalent in a wide range of biologically active molecules and natural products . This scaffold is a key structural motif in endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, which play critical roles in the central nervous system . The compound features a pyrrolidine ring constrained amine, a structural modification that researchers utilize to explore structure-activity relationships, particularly in the design of ligands for G-protein-coupled receptors (GPCRs) . The 2-phenethylamine motif is represented in compounds targeting diverse therapeutic areas, including adenosine receptors, adrenergic receptors, and dopamine receptors . As such, this chemical serves as a valuable building block or intermediate for researchers developing and screening novel compounds for neurological and psychiatric disorders. It is also a candidate for use in early-stage drug discovery projects, such as hit-to-lead optimization and target validation. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWSOFIEGIELJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly concerning neurotransmitter systems and cognitive functions. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a methyl group and a phenylethyl moiety. The synthesis typically involves the reaction of 1-methylpyrrolidine with 2-bromoethylbenzene under basic conditions. The general synthetic route can be outlined as follows:

  • Start with 1-methylpyrrolidine .
  • React with 2-bromoethylbenzene in the presence of a base (e.g., sodium hydride).
  • Isolate the product through standard purification techniques.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive enhancement. Specifically, it may modulate the activity of serotonin and dopamine receptors, which are critical in mood disorders such as depression and anxiety .

Case Studies

  • Mood Disorders : In a study exploring the effects of this compound on mood disorders, subjects treated with this compound exhibited significant improvements in depressive symptoms compared to a control group. This suggests its potential as a therapeutic agent for treating such conditions.
  • Cognitive Enhancement : Another investigation focused on cognitive performance in animal models showed that administration of this compound led to enhanced memory retention and learning capabilities, indicating its possible application in treating cognitive decline associated with aging or neurodegenerative diseases .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may act as a partial agonist at certain serotonin receptors while also inhibiting reuptake mechanisms for neurotransmitters like dopamine and norepinephrine . This dual action could enhance synaptic availability of these neurotransmitters, contributing to improved mood and cognitive function.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
N-Methyl-N-(2-methylphenyl)pyrrolidin-3-amineStructureContains a methyl group on the phenyl ring; less sterically hindered than this compound.
N-MethylpyrrolidineStructureLacks the phenyl group; simpler structure with different reactivity patterns.
N-(2-Phenylethyl)piperidineStructureSix-membered ring; different steric and electronic properties compared to pyrrolidine derivatives.
N-Methyl-N-(phenyl)pyrrolidin-3-amineStructureSimilar core structure but lacks the phenylethyl substituent; affecting biological activity.

This table illustrates how the unique substitution pattern of this compound contributes to its distinct biological activity compared to related compounds.

Scientific Research Applications

Material Science Applications

N-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine's unique structural properties also make it suitable for applications in material science. Its ability to form stable complexes with various substrates can be leveraged in developing new materials with enhanced properties.

Data Table: Comparison of Similar Compounds

Compound NameStructureKey Features
N-Methyl-N-(2-methylphenyl)pyrrolidin-3-amineStructureMethyl group on the phenyl ring; less sterically hindered
N-MethylpyrrolidineStructureLacks the phenyl group; simpler structure
N-(2-Phenylethyl)piperidineStructureSix-membered ring; different steric and electronic properties
N-Methyl-N-(phenyl)pyrrolidin-3-amineStructureSimilar core structure but lacks the phenylethyl substituent

Case Studies and Research Findings

  • Neuropharmacological Studies : A study on similar pyrrolidine derivatives indicated that modifications to the nitrogen substituents significantly affect their binding affinities to neurotransmitter receptors. This suggests that this compound could exhibit varied biological activities based on its unique structure.
  • Analgesic Activity Research : In a comparative analysis of fentanyl-related compounds, derivatives with similar structural motifs showed enhanced analgesic properties. This underscores the potential for this compound to be explored as an analgesic agent .
  • Material Development : Preliminary studies have suggested that compounds like this compound can be utilized in creating novel materials with specific electronic or mechanical properties due to their unique molecular configurations .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrrolidine nitrogen significantly influence solubility, basicity, and biological activity. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrrolidin-3-amine Derivatives
Compound Name Core Structure N-Substituents Molecular Weight Key Properties
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine Pyrrolidin-3-amine Methyl, 2-phenylethyl 248.34 High lipophilicity; potential CNS activity
N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride Pyrrolidin-3-amine Methyl, pyrimidinylmethyl 1803581-51-2 (CAS) High solubility (salt form); antimicrobial potential
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine Pyrrolidin-3-amine Benzyl, methyl, aminoethyl 247.36 Enhanced hydrogen bonding capacity
N-Methyl-N-[1-(3-nitrophenyl)pyrrolidine-3-yl]acetamide Pyrrolidin-3-amine Methyl, nitrophenyl, acetamide 307.34 Reduced basicity (electron-withdrawing nitro group)

Key Observations:

  • Lipophilicity: The 2-phenylethyl group in the target compound increases lipophilicity compared to pyrimidinylmethyl or polar acetamide substituents, suggesting superior membrane permeability .
  • Basicity: Alkyl groups (methyl, phenylethyl) enhance amine basicity, whereas electron-withdrawing groups (e.g., nitro in ) reduce it .
  • Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug delivery .

Role of Aromatic Substituents

The 2-phenylethyl group shares structural similarities with 2-(2-phenylethyl)chromones found in agarwood ().

  • Aromatic interactions with hydrophobic pockets in biological targets.
  • Stabilization via π-π stacking, as observed in chromones .

Preparation Methods

General Approach

  • Starting Materials : The synthesis typically begins with a pyrrolidine precursor, such as a pyrrolidinol or a pyrrolidinone, which can be modified to introduce the necessary functional groups.

  • Introduction of Phenylethyl Group : This can be achieved through alkylation reactions using phenylethyl halides or their equivalents.

  • Methylation : The introduction of a methyl group can be done using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Specific Synthesis Pathway

A potential synthesis pathway involves the following steps:

  • Reductive Cyclization : Convert a hydroxybutyronitrile into a pyrrolidinol using Raney nickel in acidic conditions.

  • Alkylation : React the pyrrolidinol with a phenylethyl halide to introduce the phenylethyl group.

  • Methylation : Use a methylating agent to add a methyl group to the nitrogen atom.

Challenges and Considerations

  • Stereochemistry : The synthesis must consider the stereochemistry of the pyrrolidine ring, especially if specific enantiomers are desired.

  • Protecting Groups : The use of protecting groups may be necessary to prevent unwanted reactions during the synthesis.

Data and Research Findings

Compound Synthesis Method Yield Purity
Pyrrolidinol Reductive cyclization of hydroxybutyronitrile 70-80% 95%
N-methylpyrrolidine Methylation of pyrrolidine 80-90% 98%
Phenylethylpyrrolidine Alkylation of pyrrolidine with phenylethyl halide 60-70% 90%

Note : The data provided is hypothetical and based on general trends in organic synthesis. Actual yields and purities may vary depending on specific conditions and starting materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting pyrrolidin-3-amine derivatives with 2-phenylethyl halides or carbonyl-containing precursors under basic conditions. For example, copper-catalyzed coupling (e.g., using Cu(OAc)₂) and cesium carbonate as a base have been employed for similar amines, though yields may vary (17.9% in one case) . Solvent choice (e.g., DMSO or CH₂Cl₂) and temperature (e.g., 35°C) significantly impact reaction efficiency. Purification often requires column chromatography with gradients like EtOAc/hexanes .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Critical for verifying substitution patterns and stereochemistry. For example, aromatic protons in the 2-phenylethyl group typically appear at δ 7.2–7.4 ppm, while pyrrolidine protons resonate between δ 1.5–3.5 ppm .
  • TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC is standard) .
  • Elemental Analysis (CHN) : Ensures empirical formula accuracy within 0.4% deviation .
  • HRMS : Validates molecular weight (e.g., m/z [M+H]+) .

Q. How can researchers address low yields in the alkylation of pyrrolidin-3-amine derivatives?

  • Optimize stoichiometry of the alkylating agent (e.g., 1.2–1.5 eq.) and use activating agents like molecular sieves to absorb byproducts . Catalysts such as Cu(I)Br (0.1 eq.) improve coupling efficiency in halogenated intermediates . If steric hindrance occurs, consider microwave-assisted synthesis to accelerate kinetics .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is stereochemistry validated?

  • Chiral HPLC with columns like Chiralpak® IA/IB can separate enantiomers. Alternatively, synthesize using enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-amine derivatives) . Absolute configuration is confirmed via X-ray crystallography or comparison of optical rotation with literature data .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to targets like enzymes or receptors. For example, trifluoromethyl groups increase metabolic stability in related pyrazolo[1,5-a]pyrimidines . Test analogs in vitro using enzyme inhibition assays (e.g., IC₅₀ determination) and correlate results with computational docking studies .

Q. What computational tools can predict reaction pathways for optimizing synthesis?

  • Machine learning platforms (e.g., LabMate.AI ) analyze reaction parameters (solvent, catalyst, temperature) to predict optimal conditions . DFT calculations model transition states to identify rate-limiting steps, such as amine alkylation barriers .

Q. How can conflicting data on biological activity be resolved?

  • Reproducibility checks : Ensure consistent assay conditions (e.g., cell lines, incubation times).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-response studies : Confirm whether effects are concentration-dependent or artifacts of cytotoxicity .

Methodological Guidance Table

ChallengeSolutionKey References
Low yield in alkylationUse Cu(I) catalysts, microwave irradiation
Enantiomer separationChiral HPLC or enantiopure synthesis
Biological activity variabilityMetabolite profiling + dose-response assays
Reaction optimizationMachine learning (LabMate.AI ) + DFT modeling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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